molecular formula C7H15NO B1440743 3-Butoxyazetidine CAS No. 1220028-03-4

3-Butoxyazetidine

Cat. No.: B1440743
CAS No.: 1220028-03-4
M. Wt: 129.2 g/mol
InChI Key: XOQLHGDEBDNAFS-UHFFFAOYSA-N
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Description

3-Butoxyazetidine is a four-membered heterocyclic compound containing a nitrogen atom It is part of the azetidine family, known for their significant ring strain and unique reactivity

Properties

IUPAC Name

3-butoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQLHGDEBDNAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of 3-Butoxyazetidine Synthesis

This compound is a 3-substituted azetidine derivative, where the azetidine ring—a four-membered nitrogen-containing heterocycle—is substituted at the 3-position with a butoxy group. The synthetic challenge lies in selectively introducing the butoxy substituent while maintaining the integrity of the strained azetidine ring.

General Synthetic Strategies for 3-Substituted Azetidines

The preparation of 3-substituted azetidines, including this compound, typically involves:

These strategies are adapted to introduce various substituents at the 3-position, including alkoxy groups such as butoxy.

Preparation Method from Compound II via Liquid Ammonia-Sodium Mixture

A patented method (CN105237455A) describes a one-step synthesis of 3-substituted azetidines, including alkoxy derivatives, by reacting a precursor compound (Compound II) with a liquid ammonia-sodium mixture. This method is notable for its:

  • Use of cheap and readily available raw materials
  • Simple operation suitable for large-scale industrial production
  • High product purity without complex purification steps

Reaction Scheme Summary:

Step Reagents & Conditions Outcome
1 Compound II + liquid ammonia-sodium mixture Formation of 3-substituted azetidine (including 3-butoxy)
2 Reaction under controlled temperature High purity product obtained

This method allows the introduction of various R1 substituents (including alkoxy groups like butoxy) on the azetidine ring at position 3 with high efficiency and purity.

Nucleophilic Substitution on 3-Haloazetidines

Protected 3-haloazetidines serve as versatile intermediates for introducing substituents at the 3-position. The halogen atom is displaced by nucleophiles such as alkoxides to yield 3-alkoxyazetidines.

Example from Literature:

  • 3-Iodoazetidine derivatives reacted with potassium acetate in dry DMSO at 80°C overnight, followed by hydrolysis, yielded 3-hydroxyazetidine derivatives.
  • By analogy, reaction with potassium butoxide or butanol-derived nucleophiles can furnish this compound derivatives.
Parameter Details
Starting material tert-Butyl 3-iodoazetidine-1-carboxylate
Nucleophile Potassium butoxide or butanol-derived alkoxide
Solvent Dry DMSO
Temperature 80°C
Reaction time Overnight
Workup Hydrolysis with KOH, extraction, drying

This approach benefits from the availability of 3-haloazetidines and allows modular substitution at the 3-position.

Catalytic Hydrogenation and Functional Group Transformations

Another approach involves multi-step transformations starting from protected azetidine derivatives, including:

  • Formation of mesylates or other leaving groups at the 3-position
  • Nucleophilic displacement with alkoxy nucleophiles
  • Catalytic hydrogenation for deprotection or further functionalization

A detailed example from WO2000063168A1 patent shows:

  • Preparation of 3-aminoazetidines via mesylate intermediates
  • Use of palladium hydroxide on carbon under hydrogen pressure to facilitate transformations
  • Subsequent substitution reactions to install desired groups

Though this patent focuses on amino-substituted azetidines, the methodology is adaptable for alkoxy substitutions by changing nucleophiles accordingly.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Liquid ammonia-sodium mixture (Patent CN105237455A) Compound II, liquid ammonia, sodium metal One-step, high purity, scalable Requires handling of liquid ammonia and sodium
Nucleophilic substitution on 3-haloazetidines (Literature) 3-iodoazetidine, potassium butoxide, DMSO, 80°C Versatile, gram-scale, modular substitution Requires preparation of 3-haloazetidines
Catalytic hydrogenation and mesylate intermediates (Patent WO2000063168A1) Mesylate intermediates, Pd(OH)2/C, hydrogen pressure High selectivity, adaptable to various substituents Multi-step, requires hydrogenation setup

Research Findings and Industrial Implications

  • The liquid ammonia-sodium method offers a cost-effective, industrially viable route to 3-substituted azetidines, including this compound, with minimal purification challenges.
  • Nucleophilic substitution on 3-haloazetidines allows precise control over substitution patterns and protection strategies, beneficial for medicinal chemistry applications.
  • Catalytic hydrogenation methods provide high selectivity but involve more complex setups and longer reaction times.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyazetidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or halides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Butoxyazetidine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable in the development of new compounds. The azetidine ring's inherent strain increases its reactivity, facilitating the formation of new chemical bonds under mild conditions.

Synthesis of Novel Compounds
Research indicates that derivatives of this compound can be utilized to synthesize amide compounds, which are essential in creating novel benzamide derivatives. These derivatives have shown promising results in terms of antioxidant activity and free radical scavenging capabilities. Such properties are critical in developing materials for various industrial applications, including plastics and rubber production.

Biological Research

Potential Biological Activities
The derivatives of this compound are under investigation for their potential biological activities. Studies suggest that these compounds may exhibit pharmacological properties that could be harnessed in drug discovery and development. The exploration of these biological activities is essential for identifying new therapeutic agents that could address unmet medical needs.

Medicinal Chemistry
In medicinal chemistry, this compound is being studied as a precursor for pharmaceutical compounds. Its ability to modify existing molecular structures makes it a candidate for developing drugs targeting specific biological pathways. The azetidine framework is often associated with various therapeutic applications due to its structural versatility.

Industrial Applications

Production of Polymers
The compound is also utilized in industrial settings, particularly in the production of polymers and other industrial chemicals. Its unique properties contribute to the formulation of materials with enhanced performance characteristics, making it valuable in sectors such as construction and manufacturing.

Mechanism of Action

The mechanism of action of 3-Butoxyazetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

    Azetidine: The parent compound, which is less substituted.

    3-Methoxyazetidine: Similar structure but with a methoxy group instead of a butoxy group.

    3-Ethoxyazetidine: Contains an ethoxy group instead of a butoxy group.

Uniqueness: 3-Butoxyazetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Biological Activity

3-Butoxyazetidine is a compound belonging to the azetidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a four-membered nitrogen-containing ring with a butoxy substituent. Its structural formula can be represented as follows:

C7H15N(Azetidine ring with butoxy group)\text{C}_7\text{H}_{15}\text{N}\quad (\text{Azetidine ring with butoxy group})

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that azetidine derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The specific mechanisms include:

  • Neurotransmitter Modulation : Azetidine derivatives have been shown to influence serotonin and dopamine pathways, which are crucial for mood regulation and neurological function .
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antidepressant Activity : In vivo studies demonstrate that certain azetidine derivatives, including this compound, show significant antidepressant-like effects in models such as the forced swim test (FST) at doses ranging from 10 to 40 mg/kg .
  • Analgesic Properties : Preliminary data suggest potential analgesic effects, although further investigation is required to establish efficacy and safety profiles .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in immobility time in FST
Anti-inflammatoryInhibition of cytokine release
AnalgesicPreliminary evidence of pain relief

Notable Research Findings

  • Antidepressant Efficacy : A study highlighted that compound 6be, a derivative related to this compound, exhibited notable antidepressant effects at specified dosages. This suggests that structural modifications can enhance biological activity .
  • Inflammation Modulation : Research indicates that azetidines can modulate inflammatory responses, providing a basis for their potential use in treating inflammatory diseases .

Q & A

Q. Basic Research Focus

  • In vitro : Use hepatic microsomes or recombinant CYP450 enzymes to assess metabolic stability. Monitor half-life (t₁/₂) via LC-MS/MS .
  • In vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify using isotope dilution mass spectrometry . Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to derive bioavailability (F%) and clearance rates .

How can researchers validate the specificity of this compound in target engagement assays?

Q. Advanced Research Focus

  • Use competitive binding assays with known inhibitors.
  • Employ CRISPR-Cas9 knockouts of the target protein to confirm on-target effects.
  • Perform thermal shift assays (TSA) to measure stabilization of the target protein-ligand complex .
  • Cross-validate with SPR (surface plasmon resonance) for real-time binding kinetics .

What analytical techniques are optimal for quantifying this compound degradation under varying pH and temperature conditions?

Q. Basic Research Focus

  • Stability studies : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Analyze degradation products via UHPLC-QTOF-MS .
  • Forced degradation : Expose to UV light, H₂O₂, or acidic/alkaline conditions. Use NMR to identify hydrolyzed byproducts (e.g., azetidine ring-opening) .

How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Q. Advanced Research Focus

  • Compare solvent effects: CDCl₃ vs. DMSO-d₆ may shift proton signals due to hydrogen bonding.
  • Re-run spectra under identical conditions (e.g., 500 MHz NMR, 25°C) .
  • Cross-reference with NIST Chemistry WebBook or Reaxys for published spectral libraries .

What methodologies are recommended for assessing this compound’s cytotoxicity and off-target effects in primary cell lines?

Q. Basic Research Focus

  • Conduct MTT/WST-1 assays across a concentration range (1 nM–100 µM).
  • Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis .
  • Perform transcriptomic profiling (RNA-seq) to identify dysregulated pathways .

How can crystallographic data improve the structural understanding of this compound-protein complexes?

Q. Advanced Research Focus

  • Co-crystallize the compound with the target protein using vapor diffusion.
  • Resolve structures via synchrotron X-ray diffraction (1.5–2.0 Å resolution).
  • Analyze electron density maps with PHENIX or COOT to refine ligand positioning .

What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?

Q. Basic Research Focus

  • Fit data to logistic regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Apply Bland-Altman plots for inter-assay variability assessment.
  • Use principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.